4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

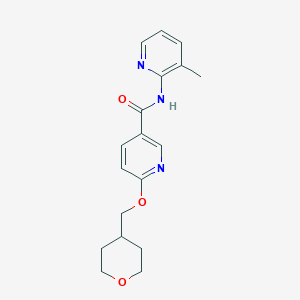

“4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring at the 4-position is a cyclobutylmethyl group, which consists of a cyclobutyl ring (a four-membered carbon ring) attached to a methyl group (a carbon atom with three hydrogen atoms). The compound also contains a carboxylic acid group at the 2-position of the pyrrole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the cyclobutylmethyl group, and the addition of the carboxylic acid group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrole ring, cyclobutyl ring, and carboxylic acid group would each contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring, the cyclobutylmethyl group, and the carboxylic acid group. Each of these components could potentially participate in chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis Methodologies and Chemical Reactions

Research on compounds structurally related to "4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid" has led to the development of novel synthetic routes and methodologies. For instance, the study on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for synthesizing highly functionalized isoxazole-annulated heterocycles, demonstrating the versatility of pyrrole derivatives in chemical synthesis (Ruano, Fajardo, & Martín, 2005). Similarly, research on the hydrophilic aliphatic polyesters highlights the ring-opening polymerization of functional cyclic esters, including those with protected carboxyl groups, indicating the potential for creating biodegradable polymers (Trollsås et al., 2000).

Molecular Recognition and Hydrogen Bonding

The capacity for molecular recognition and forming hydrogen bonds is another area where related compounds show potential. For example, the incorporation of carboxylic acids into calix[4]pyrrole receptors enhances their ability to bind aromatic N-oxides in water, showcasing the significance of functional groups in molecular recognition processes (Verdejo, Gil-Ramírez, & Ballester, 2009). Another study demonstrates how acid-amide intermolecular hydrogen bonding can be used for molecular recognition, further emphasizing the role of carboxylic acid functionalities in creating specific molecular interactions (Wash et al., 1997).

Functional Materials and Catalysis

The research on related compounds also extends to the development of functional materials and catalysis. A notable example is the synthesis and electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, which paves the way for creating electropolymerizable materials with potential applications in electronics and sensing (Lengkeek, Harrowfield, & Koutsantonis, 2010). Additionally, the exploitation of hydrogen-bonding capacity of organoboronic acids for directing covalent bond formation illustrates the catalytic potential of compounds with carboxylic acid functionalities (Campillo-Alvarado et al., 2018).

Safety And Hazards

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve exploring new methods of synthesis, investigating its reactivity under different conditions, or examining its potential uses in various fields .

properties

IUPAC Name |

4-(cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(13)9-5-8(6-11-9)4-7-2-1-3-7/h5-7,11H,1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNSNOZGCXJGIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2=CNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2566424.png)

![2-amino-4-(4-chlorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2566425.png)

![3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2566432.png)

![1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2566441.png)

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2566442.png)